Azd-5672
Übersicht
Beschreibung
AZD-5672 is a small molecule that has been used in trials studying the basic science and treatment of Pharmacokinetics, Renal Impairment, and Rheumatoid Arthritis . It is an orally active, potent, and selective CCR5 antagonist with an IC50 of 0.32 nM . AZD-5672 shows moderate activity against the hERG ion channel (binding IC50 =7.3 μM). It is a substrate of human P-gp and inhibits P-gp-mediated digoxin transport (IC50=32 μM) .
Molecular Structure Analysis
The molecular formula of AZD-5672 is C32H38F2N2O5S2 . The exact mass is 632.22 and the molecular weight is 632.780 . The elemental composition is C, 60.74; H, 6.05; F, 6.00; N, 4.43; O, 12.64; S, 10.13 .
Chemical Reactions Analysis
AZD-5672 shows moderate activity against the hERG ion channel (binding IC50=7.3 μM). It is a substrate of human P-gp, and inhibits P-gp-mediated digoxin transport (IC50=32 μM) .
Wissenschaftliche Forschungsanwendungen
Inhibition of Aurora Kinase B in Cancer Treatment
One significant application of AZD-5672 is in cancer treatment. AZD1152, a related compound, has been studied as an inhibitor of aurora kinase B. This inhibitor has shown potential in treating cisplatin-resistant ovarian carcinoma. Research demonstrates that AZD1152 can significantly inhibit cancer cell proliferation and induce apoptosis, particularly when combined with cisplatin, suggesting an additive effect (Ma & Li, 2013).
Potentiation of Irradiation and Olaparib Responses
AZD0156, another analogue, acts as a potent inhibitor of ataxia-telangiectasia mutated (ATM) protein, involved in DNA damage response. This inhibitor enhances the tumor growth inhibitory effects of radiation treatment in vivo and potentiates the effects of olaparib, a PARP inhibitor, in various cancer cell lines and patient-derived xenograft models (Riches et al., 2019).
Role in Database Management Studies
Interestingly, AZD5672 finds application in fields outside of medicine, such as database management. The Arizona Database Laboratory (AZDBLab) uses this compound in empirical studies across multiple Database Management Systems (DBMS), offering insights into the behavior of query optimizers and aiding in the design of more efficient databases (Suh, Snodgrass, & Zhang, 2014).
Investigating Purinergic Receptor Inhibition in Crohn's Disease
AZD9056, a selective inhibitor of the purinergic receptor P2X7, has been evaluated for treating Crohn's disease. This study found that AZD9056 potentially improves symptoms in patients with moderate-to-severe Crohn's Disease, suggesting a beneficial role in treating chronic abdominal pain (Eser et al., 2015).
AKT Inhibitor in Breast Cancer Treatment
AZD5363, an AKT inhibitor, shows promise in treating advanced or metastatic breast cancer. This compound, in combination with paclitaxel, has been evaluated for its safety and tolerability, demonstrating potential as a treatment option in breast cancer patients (Turner et al., 2015).
Evaluation in Rheumatoid Arthritis
AZD9056 was also evaluated for its effects on rheumatoid arthritis. However, the studies concluded that this compound does not have significant efficacy in the treatment of rheumatoid arthritis, suggesting that the P2X7 receptor might not be a therapeutically useful target in this condition (Keystone et al., 2012).
Zukünftige Richtungen
AZD-5672 has been used in research for the treatment of rheumatoid arthritis . It has also been studied for its effects on neuropathic pain symptoms and its influence on morphine analgesia . These findings suggest that CCR1 and CCR5, which AZD-5672 targets, could be new and interesting targets in neuropathy treatment .
Eigenschaften
IUPAC Name |
N-[1-[(3R)-3-(3,5-difluorophenyl)-3-(4-methylsulfonylphenyl)propyl]piperidin-4-yl]-N-ethyl-2-(4-methylsulfonylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38F2N2O5S2/c1-4-36(32(37)19-23-5-9-29(10-6-23)42(2,38)39)28-13-16-35(17-14-28)18-15-31(25-20-26(33)22-27(34)21-25)24-7-11-30(12-8-24)43(3,40)41/h5-12,20-22,28,31H,4,13-19H2,1-3H3/t31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXSQUUTGCWHFU-WJOKGBTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)CCC(C2=CC=C(C=C2)S(=O)(=O)C)C3=CC(=CC(=C3)F)F)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCN(CC1)CC[C@H](C2=CC=C(C=C2)S(=O)(=O)C)C3=CC(=CC(=C3)F)F)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38F2N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azd-5672 | |
CAS RN |
780750-65-4 | |
Record name | AZD-5672 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0780750654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-5672 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11804 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-5672 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61XQN688TW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.